Imidazolidine, 4,4-dimethyl-1-isopropyl-

Description

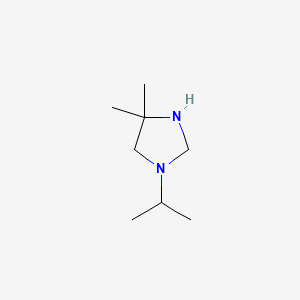

Imidazolidine (B613845), 4,4-dimethyl-1-isopropyl- is a saturated five-membered heterocyclic compound containing two nitrogen atoms. Its structure is characterized by a gem-dimethyl group at the 4-position and an isopropyl substituent on one of the nitrogen atoms. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural motifs are representative of a class of substituted imidazolidines that are of significant interest in modern organic synthesis. The study of such derivatives provides valuable insights into the influence of steric and electronic properties on the reactivity and utility of the imidazolidine scaffold.

The investigation of imidazolidine frameworks dates back to the late 19th and early 20th centuries, with early work focusing on their fundamental synthesis and characterization. The traditional and most common method for synthesizing the imidazolidine ring is the condensation reaction between a 1,2-diamine and an aldehyde or ketone. researchgate.net The first synthesis of 1,3-dialkylimidazolidines was reported in 1949 by Donia and co-workers, which involved the condensation of N,N'-disubstituted ethylenediamines with various aldehydes. nih.gov This foundational work opened the door for the preparation of a wide array of substituted imidazolidines.

Over the decades, research has evolved from basic synthesis to the exploration of these heterocycles as versatile intermediates and functional components in more complex molecular architectures. The development of new synthetic methodologies, including multi-component reactions and catalytic cycloadditions, has significantly expanded the diversity of accessible imidazolidine derivatives. rsc.org For instance, copper-catalyzed reactions of aziridines with imines have emerged as a modern approach to synthesize 2-substituted imidazolidines. frontiersin.org

A significant leap in the application of imidazolidine frameworks came with the advent of asymmetric catalysis. The incorporation of chiral elements into the imidazolidine ring has allowed for their use as effective chiral ligands and organocatalysts in a variety of stereoselective transformations. researchgate.net

Interactive Data Table: Milestones in Imidazolidine Synthesis

| Year | Milestone | Key Reactants | Significance |

| 1949 | First synthesis of 1,3-dialkylimidazolidines | N,N'-disubstituted ethylenediamines, Aldehydes | Established a fundamental route to substituted imidazolidines. nih.gov |

| 1957 | Synthesis of 2-substituted-1,3-bis(p-chlorobenzyl)imidazolidines | 1,2-bis(p-chlorobenzylamino)ethane, Aldehydes | Demonstrated the synthesis of more complex, symmetrically substituted imidazolidines. rsc.org |

| 1973 | Synthesis of dihydroimidazolidine derivatives | 4-isopropylbenzaldehyde, N,N'-dimethylethylenediamine | Explored variations in substitution patterns and subsequent reduction reactions. rsc.org |

| 2023 | Copper-catalyzed synthesis of 2-substituted imidazolidines | Aziridines, Imines | Showcased modern catalytic methods for imidazolidine ring formation. frontiersin.org |

The imidazolidine ring system is more than just a stable heterocyclic structure; it serves as a versatile and highly functional scaffold in a multitude of advanced chemical transformations. One of its most prominent roles is in the field of asymmetric organocatalysis. Chiral imidazolidinones, a class of imidazolidine derivatives, have been successfully employed as catalysts to promote a wide range of enantioselective reactions, including Diels-Alder reactions, Michael additions, and alkylations. researchgate.net

The utility of the imidazolidine framework also extends to its use as a precursor for N-heterocyclic carbenes (NHCs). NHCs are powerful ligands in organometallic chemistry, known for their ability to form stable complexes with a variety of metals and catalyze a broad spectrum of reactions. The saturated backbone of the imidazolidine ring in these NHC precursors can be strategically substituted to fine-tune the steric and electronic properties of the resulting carbene, thereby influencing the outcome of the catalyzed reaction. researchgate.net

Furthermore, imidazolidine derivatives are valuable intermediates in the synthesis of vicinal diamines, which are crucial building blocks for many natural products, pharmaceuticals, and chiral ligands. nih.gov The controlled cleavage of the imidazolidine ring can provide access to these important diamine structures with specific stereochemical arrangements.

Interactive Data Table: Applications of Imidazolidine Scaffolds

| Application Area | Role of Imidazolidine Scaffold | Example Transformation |

| Asymmetric Organocatalysis | Chiral catalyst backbone | Enantioselective Diels-Alder reactions researchgate.net |

| N-Heterocyclic Carbene (NHC) Precursors | Stable precursor to NHC ligands | Metal-catalyzed cross-coupling reactions researchgate.net |

| Synthetic Intermediates | Precursor to vicinal diamines | Synthesis of chiral ligands and pharmaceuticals nih.gov |

| Chiral Ligands in Metal Catalysis | Coordination to metal centers to induce asymmetry | Asymmetric [3+2] cycloadditions acs.org |

While direct research on 4,4-dimethyl-1-isopropyl-imidazolidine is sparse, the academic focus on its structural features provides insight into its potential relevance. The substitution pattern of this molecule—a gem-dimethyl group at the C4 position and an isopropyl group at the N1 position—suggests a focus on sterically hindered imidazolidine derivatives.

The gem-dimethyl group can be expected to introduce significant steric bulk, which can influence the conformation of the five-membered ring and the stereochemical outcome of reactions in which it participates. In the context of catalysis, such steric hindrance can be strategically employed to create a well-defined chiral pocket around a catalytic center, thereby enhancing enantioselectivity. acs.org Research on chiral ligands based on imidazolidin-4-one (B167674) derivatives has shown that substitution at the 5-position (analogous to the 4-position in imidazolidine) can significantly impact the enantioselectivity of catalyzed reactions. beilstein-journals.org

Therefore, the academic relevance of a compound like 4,4-dimethyl-1-isopropyl-imidazolidine lies in its potential use as a building block for the synthesis of sterically encumbered chiral ligands, organocatalysts, and NHC precursors. Research in this area is driven by the continuous need for new catalytic systems with improved activity, selectivity, and substrate scope. The study of how systematic changes in the substitution pattern of the imidazolidine ring affect its performance in these applications remains an active and important area of investigation in contemporary organic chemistry.

Structure

3D Structure

Properties

CAS No. |

64038-70-6 |

|---|---|

Molecular Formula |

C8H18N2 |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

4,4-dimethyl-1-propan-2-ylimidazolidine |

InChI |

InChI=1S/C8H18N2/c1-7(2)10-5-8(3,4)9-6-10/h7,9H,5-6H2,1-4H3 |

InChI Key |

QXUJBJZYDXUZSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CC(NC1)(C)C |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Elucidation of Imidazolidine, 4,4 Dimethyl 1 Isopropyl and Analogues

Fundamental Reactivity Pathways

The core reactivity of Imidazolidine (B613845), 4,4-dimethyl-1-isopropyl- revolves around its participation in reactions as a nucleophilic catalyst, primarily through the formation of enamine and iminium ion intermediates. These pathways are central to its application in organocatalysis. Additionally, the dynamic nature of the imidazolidine ring allows for a ring-opening and closing equilibrium, which can influence its availability and reactivity.

The reaction of a secondary amine, such as Imidazolidine, 4,4-dimethyl-1-isopropyl-, with a carbonyl compound, typically an aldehyde or a ketone, is a cornerstone of its reactivity. This reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. Subsequent dehydration of the carbinolamine leads to the formation of a reactive iminium ion. The iminium ion is a potent electrophile and plays a crucial role in various organic transformations. libretexts.orgnobelprize.org

If the carbonyl compound possesses an α-hydrogen, the iminium ion can be deprotonated by a base to form an enamine. libretexts.org The resulting enamine is a nucleophilic species at the α-carbon and is a key intermediate in many organocatalytic reactions, such as α-alkylation and Michael additions. nih.govresearchgate.net The formation of both iminium ions and enamines is a reversible process. libretexts.org

The general mechanism for imine and enamine formation is as follows:

Nucleophilic attack: The secondary amine attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine.

Protonation of hydroxyl group: The hydroxyl group is protonated to form a good leaving group (water).

Elimination of water: Water is eliminated to form an iminium ion.

Deprotonation (for enamine formation): A base removes a proton from the α-carbon to form the enamine. libretexts.org

The reactivity of these intermediates is central to the catalytic activity of imidazolidine derivatives. Iminium ion catalysis lowers the LUMO of the carbonyl compound, activating it for nucleophilic attack. nobelprize.org Conversely, enamine catalysis raises the HOMO of the carbonyl compound, transforming it into a potent nucleophile. nobelprize.org

Imidazolidine derivatives can exist in equilibrium with their open-chain Schiff base tautomers, a phenomenon known as ring-chain tautomerism. researchgate.net This equilibrium is influenced by factors such as the nature of the substituents on the ring and the solvent. For 2-aryl-substituted imidazolidines, the equilibrium between the cyclic (ring) and acyclic (chain) forms has been described by the Hammett equation, indicating a strong influence of electronic effects of the substituents. researchgate.net

Detailed Mechanistic Investigations

A deeper understanding of the reactivity of Imidazolidine, 4,4-dimethyl-1-isopropyl- and its analogues can be gained through detailed mechanistic investigations. These studies, often employing kinetic analysis and computational modeling, elucidate the catalytic cycles, identify key transition states, and quantify the influence of substituents on reaction rates and selectivity.

Kinetic studies on the reactions of enamines derived from imidazolidine analogues have provided valuable insights into their nucleophilicity. The nucleophilicity of enamines derived from imidazolidine-4-thiones has been quantified using Mayr's nucleophilicity scale. nih.gov These studies involve reacting the enamines with a series of reference electrophiles (benzhydrylium ions) and measuring the second-order rate constants. nih.gov

The Mayr equation, log k = s(N + E), allows for the determination of the nucleophilicity parameter N and the sensitivity parameter s. nih.gov Kinetic investigations have revealed that enamines derived from certain imidazolidine scaffolds are more nucleophilic than those derived from other common organocatalysts. nih.gov Such studies are crucial for understanding and predicting the reactivity of these catalysts in various C-C bond-forming reactions. While specific kinetic data for the enamine of Imidazolidine, 4,4-dimethyl-1-isopropyl- is not available in the reviewed literature, the established methodologies could be applied to determine its reactivity profile.

Table 1: Representative Second-Order Rate Constants for Reactions of Enamines with Benzhydrylium Ions

| Enamine Derived From | Electrophile (Benzhydrylium Ion) | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| Imidazolidine-4-thione derivative | Diarylium ion (E = -4.5) | 1.2 x 10⁴ |

| Imidazolidine-4-thione derivative | Diarylium ion (E = -6.2) | 3.5 x 10⁵ |

| Imidazolidinone derivative | Diarylium ion (E = -4.5) | 4.1 x 10³ |

Note: Data is illustrative and based on findings for analogous systems to demonstrate the principles of kinetic studies in this area.

The catalytic cycle of imidazolidine-mediated reactions generally begins with the formation of an enamine or iminium ion intermediate. In a typical enamine-catalyzed reaction, the cycle involves:

Formation of the enamine from the imidazolidine catalyst and the carbonyl substrate.

Nucleophilic attack of the enamine on an electrophile.

Formation of a new C-C bond and an iminium ion intermediate.

Hydrolysis of the iminium ion to release the product and regenerate the catalyst. nobelprize.org

Computational studies, often using Density Functional Theory (DFT), are instrumental in elucidating the structures of transition states and intermediates along the reaction pathway. researchgate.netmdpi.com These calculations can provide insights into the activation energies of different steps in the catalytic cycle, helping to identify the rate-determining step. For instance, DFT calculations have been used to compare the energy barriers for different pathways of enamine formation, suggesting that a pathway involving a zwitterionic iminium intermediate is plausible. researchgate.net The geometry of the transition states is crucial for understanding the stereoselectivity of asymmetric reactions catalyzed by chiral imidazolidine derivatives.

The substituents on the imidazolidine ring play a critical role in modulating its reactivity and selectivity. The 4,4-dimethyl and 1-isopropyl groups in Imidazolidine, 4,4-dimethyl-1-isopropyl- exert both steric and electronic effects.

Electronic Effects: The isopropyl and methyl groups are electron-donating through induction. This electron-donating effect can increase the nucleophilicity of the nitrogen atoms, potentially accelerating the initial steps of the catalytic cycle, such as the formation of the carbinolamine and the subsequent enamine. Studies on guanidine (B92328) derivatives have noted that isopropyl groups can reduce the nucleophilicity of amines compared to smaller alkyl groups, suggesting a balance between electronic and steric effects. mdpi.comnih.gov

The interplay of these substituent effects is crucial for the design and optimization of imidazolidine-based organocatalysts for specific applications.

Table 2: Summary of Substituent Effects on Reactivity and Selectivity

| Substituent | Position | Effect | Impact on Reactivity/Selectivity |

|---|---|---|---|

| Isopropyl | N1 | Steric hindrance, Electron-donating | Influences stereoselectivity, may modulate nucleophilicity. |

| gem-Dimethyl | C4 | Steric hindrance, Electron-donating | Influences enamine geometry and transition state conformation. |

Protonation Equilibria and their Influence on Imidazolidine Reactivity

The reactivity of imidazolidines, including 4,4-dimethyl-1-isopropyl-imidazolidine, is intrinsically linked to the protonation state of their nitrogen atoms. As cyclic aminals, imidazolidines possess two nitrogen atoms that can act as Brønsted-Lowry bases, accepting protons under acidic conditions. The resulting equilibrium between the neutral and protonated forms of the imidazolidine ring significantly influences its stability and participation in chemical reactions.

The protonation of an imidazolidine nitrogen atom can lead to ring-opening, forming a more stable iminium ion. This process is often reversible and is a key step in many reactions catalyzed by chiral imidazolidinones, which are structurally related to imidazolidines. nih.gov The propensity for ring-opening upon protonation is influenced by the substitution pattern on the imidazolidine ring. In the case of 4,4-dimethyl-1-isopropyl-imidazolidine, the presence of two methyl groups at the C4 position and an isopropyl group at the N1 position will sterically and electronically influence the basicity of the nitrogen atoms and the stability of the corresponding protonated species.

A plausible mechanism for the influence of protonation involves the initial protonation of one of the ring nitrogens. nih.gov This is followed by a ring-opening event to generate an equilibrium concentration of an iminium ion. The stability and subsequent reactivity of this iminium ion are central to the role of many imidazolidine derivatives in organocatalysis. nih.gov

Stereochemical Outcomes and Control in Imidazolidine Reactivity

The stereochemical outcomes of reactions involving chiral imidazolidines are a direct consequence of the three-dimensional structure of the imidazolidine ring and its substituents. The control of diastereoselectivity and enantioselectivity is a hallmark of imidazolidine-based catalysts and auxiliaries.

Several key factors govern the stereochemical course of reactions involving chiral imidazolidines and their analogues:

Configuration of Stereocenters: The absolute and relative configurations of stereocenters within the imidazolidine ring are paramount in determining the facial selectivity of approaching reagents. In reactions catalyzed by imidazolidinone derivatives, the configuration of substituents at positions C2 and C5 of the ring has been shown to be a crucial site for asymmetric induction. nih.gov The cis or trans relationship of substituents can lead to the formation of different major enantiomers of the product. beilstein-journals.orgsemanticscholar.org For instance, in asymmetric Henry reactions catalyzed by copper(II) complexes of imidazolidin-4-one (B167674) derivatives, a cis-configuration of a ligand can afford the (S)-enantiomer of the product in high enantiomeric excess, while a trans-configuration can lead to the (R)-enantiomer. beilstein-journals.org

Steric Hindrance: The size and arrangement of substituents on the imidazolidine ring create a specific chiral environment that directs the approach of substrates. Bulky substituents can effectively block one face of the molecule, forcing the reaction to occur from the less hindered side. nih.gov In the case of 4,4-dimethyl-1-isopropyl-imidazolidine, the gem-dimethyl group at C4 and the isopropyl group at N1 create significant steric bulk, which would be expected to strongly influence the diastereoselectivity of any reaction at a prochiral center within the molecule or in a substrate interacting with it as a catalyst.

Electronic Effects: The electronic nature of the substituents can influence the transition state geometry and energy, thereby affecting the stereochemical outcome. Electron-donating or electron-withdrawing groups can alter the reactivity of the imidazolidine and its interaction with other reagents.

Catalyst-Substrate Interactions: In catalyzed reactions, the formation of specific catalyst-substrate complexes is key to achieving high levels of stereocontrol. These interactions can involve hydrogen bonding, metal coordination, or steric repulsion, all of which contribute to the organization of the transition state. The specific pairing of a chiral ligand and a metal ion is essential for the catalytic characteristics and its effectiveness in asymmetric syntheses. nih.govbeilstein-journals.org

The interplay of these factors is evident in various asymmetric transformations. For example, in aldol (B89426) reactions catalyzed by proline-type derivatives, which share structural similarities with imidazolidines, the stereoselectivity is highly dependent on the catalyst structure and reaction conditions. beilstein-journals.org

Table 1: Factors Influencing Stereoselectivity in Imidazolidine-Mediated Reactions

| Factor | Description | Expected Influence of 4,4-dimethyl-1-isopropyl Substituents |

|---|---|---|

| Ring Conformation | The puckered nature of the five-membered ring creates distinct axial and equatorial positions for substituents, influencing their spatial orientation. | The bulky isopropyl group at N1 and the gem-dimethyl group at C4 will likely lock the ring into a preferred conformation, creating a well-defined chiral pocket. |

| Substituent Configuration | The absolute and relative stereochemistry of substituents on the ring dictates the facial bias for incoming reagents. | While the parent 4,4-dimethyl-1-isopropyl-imidazolidine is achiral unless other chiral centers are present, its derivatives can be chiral. The steric bulk of the substituents would amplify the effect of any existing chirality. |

| Steric Shielding | Bulky groups can block one face of the imidazolidine ring, directing attack to the opposite face. | The isopropyl and gem-dimethyl groups will provide significant steric shielding, strongly directing the approach of reactants. |

| Electronic Effects | The electron-donating or -withdrawing nature of substituents can influence the stability of intermediates and transition states. | The alkyl groups (isopropyl and methyl) are electron-donating, which can affect the nucleophilicity of the nitrogen atoms and the stability of any charged intermediates. |

| Reaction Conditions | Solvent, temperature, and the presence of additives can all influence the stereochemical outcome by affecting equilibria and transition state energies. | As with all stereoselective reactions, these factors will be critical in optimizing the diastereoselectivity or enantioselectivity of reactions involving this imidazolidine. |

The concepts of chiral memory and chiral propagation are important in understanding how chirality is transferred and maintained in certain catalytic cycles. While specific studies on 4,4-dimethyl-1-isopropyl-imidazolidine in this context are not available, the principles can be extrapolated from related systems.

Chiral Memory refers to the retention of stereochemical information from a chiral catalyst or auxiliary in a reaction intermediate, even after the original source of chirality has been removed or its influence has become distant. In the context of imidazolidine catalysis, a chiral imidazolidine could form a chiral intermediate with a substrate. If this intermediate undergoes further transformation, the stereochemical information imprinted upon it by the imidazolidine can dictate the stereochemistry of the final product, even if the imidazolidine moiety is no longer directly involved in the stereochemistry-determining step.

Chiral Propagation involves the transfer of chirality from a catalyst to a product molecule, which then itself participates in the catalytic cycle to generate more of the same chiral product. This can lead to an amplification of enantiomeric excess. In a hypothetical scenario involving 4,4-dimethyl-1-isopropyl-imidazolidine as a catalyst, if the product of the reaction can coordinate with the catalyst or a reactant in a way that influences the stereochemical outcome of the next turnover, chiral propagation could be observed.

While these concepts are more commonly discussed in the context of asymmetric autocatalysis and certain polymerization reactions, the underlying principle of transferring and amplifying stereochemical information is relevant to understanding the broader potential of chiral imidazolidine derivatives in catalysis. The specific substitution pattern of 4,4-dimethyl-1-isopropyl-imidazolidine, with its significant steric bulk, could potentially lead to strong non-covalent interactions in a catalytic cycle that might favor such phenomena.

Applications of Imidazolidine, 4,4 Dimethyl 1 Isopropyl in Advanced Organic Synthesis

Imidazolidine (B613845) Derivatives as Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis alongside metal and enzyme catalysis. Imidazolidine derivatives have been at the forefront of this field, largely due to their ability to activate substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.

A cornerstone of organocatalysis is the activation of aldehydes and ketones by chiral secondary amines to form enamine intermediates. nih.gov This strategy effectively raises the HOMO (Highest Occupied Molecular Orbital) of the carbonyl compound, transforming it into a potent nucleophile capable of participating in a variety of asymmetric transformations. Imidazolidinone catalysts, famously developed by MacMillan, exemplify this approach and are structural relatives of imidazolidine derivatives. nih.govsigmaaldrich.com These catalysts have proven highly effective in numerous asymmetric reactions.

α-Alkylation of Aldehydes: Imidazolidine-4-thione organocatalysts have been successfully employed in the challenging α-alkylation of aldehydes. uni-muenchen.de These catalysts facilitate the reaction under prebiotic conditions, a significant breakthrough for this transformation. uni-muenchen.denih.gov The catalytic cycle begins with the formation of a nucleophilic enamine, which can then react with electrophiles. nih.govrsc.orgnih.gov Studies have shown that S-alkylation of imidazolidine-4-thiones (ITOs) can lead to 4-(alkylthio)-3-imidazolines (TIMs), which are the active catalysts in the α-alkylation of aldehydes in the absence of light. nih.gov Enamines derived from these cyclic secondary amines have been found to be significantly more nucleophilic than those derived from classical MacMillan organocatalysts. researchgate.net

Henry Reaction: The asymmetric Henry (nitroaldol) reaction is a crucial carbon-carbon bond-forming reaction. Copper(II) complexes of chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one derivatives have been evaluated as highly efficient enantioselective catalysts for this transformation. nih.govbeilstein-archives.org The enantioselectivity is highly dependent on the relative configuration of the ligand used. Ligands with a cis-configuration can yield the S-enantiomer of the nitroaldol product with up to 97% enantiomeric excess (ee), while trans-configured ligands can produce the R-enantiomer with up to 96% ee. nih.govresearchgate.netnih.gov

Aldol (B89426) Reaction: "Proline-type" ligands, which can be derived from the imidazolidine framework by replacing the imidazolidin-4-one (B167674) ring with a pyrrolidine (B122466) ring, have been tested in asymmetric aldol reactions. nih.govbeilstein-archives.org These organocatalysts, operating through enamine activation, have yielded aldol products with enantioselectivities of up to 91% ee under optimized conditions. nih.gov

| Reaction | Catalyst/Ligand Type | Key Finding | Reported Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| Henry Reaction | cis-configured Imidazolidin-4-one derivative-Cu(II) complex | Produces major S-enantiomer | Up to 97% | nih.govnih.gov |

| Henry Reaction | trans-configured Imidazolidin-4-one derivative-Cu(II) complex | Produces major R-enantiomer | Up to 96% | nih.govnih.gov |

| Aldol Reaction | "Proline-type" ligand derived from imidazolidine | Effective in organocatalytic aldol additions | Up to 91% | nih.govnih.gov |

Research into the origins of life has identified imidazolidine-4-thiones as a class of highly plausible prebiotic organocatalysts. uni-muenchen.de These molecules can be readily formed under conditions mimicking the early Earth from simple, abundant feedstocks like aldehydes or ketones, ammonia, cyanides, and hydrogen sulfide (B99878). nih.gov This plausible formation pathway suggests they could have played a role in the emergence of molecular complexity. uni-muenchen.de

These prebiotic organocatalysts have been shown to enable the enantioselective α-alkylation of aldehydes, demonstrating a pathway for the modification of their own building blocks. nih.gov This process allows for an increase in molecular diversity and complexity from a simple prebiotic feedstock. nih.govresearchgate.net The preferentially formed isomers of these catalysts often exhibit superior catalytic activity and enantioselectivity, suggesting a potential mechanism for selection and evolution at the molecular level on the primitive Earth. uni-muenchen.denih.gov Furthermore, the ability of these catalysts to crystallize as conglomerates presents a possible route for spontaneous symmetry breaking, a crucial step towards the homochirality observed in biological systems. nih.gov

The versatility of the imidazolidine scaffold has spurred the design and development of novel organocatalytic systems with improved reactivity and selectivity. nih.gov Structural modifications are key to tuning the catalyst's performance. For instance, novel chiral imidazolidine-2-yltetrazole organocatalysts have been investigated for the Michael addition of nitroalkanes to α,β-unsaturated enones, achieving adducts with up to 92% ee. acs.org

Another design strategy involves creating multidentate ligands by linking multiple imidazolidine units. Researchers have synthesized ligands featuring two chiral imidazolidine-4-one units attached to a central pyridine (B92270) ring at the 2- and 6-positions. researchgate.net These tridentate systems are analogous to well-known chiral ligands like PyBOX and PyBidine. researchgate.netsemanticscholar.org This approach aims to create a more defined and rigid chiral environment around a metal center to enhance stereocontrol in catalytic reactions.

Imidazolidine Derivatives as Chiral Ligands in Metal-Catalyzed Transformations

Beyond organocatalysis, the nitrogen atoms within the imidazolidine ring make it an excellent scaffold for chiral ligands that can coordinate with metal ions. beilstein-archives.org This pairing of a chiral ligand with a metal is a fundamental strategy for creating highly effective enantioselective catalysts for a vast array of chemical transformations. nih.gov

A significant area of research has been the synthesis of chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one, which are differentiated by various substitutions on the imidazolidine ring. beilstein-archives.org These ligands are structurally comparable to widely used ligand families such as PyBOX (pyridine-bis(oxazoline)) and PyBidine (bis(imidazolidine)pyridine). researchgate.netresearchgate.net The synthesis often involves the condensation of appropriate precursors to form the chiral imidazolidine core, which is then linked to a coordinating moiety like a pyridine ring. beilstein-archives.org

Enantiomerically pure stereoisomers of 2,2'-(pyridin-2,6-diyl)-bis(imidazolidin-4-one) derivatives have been successfully synthesized, creating tridentate ligands that can form well-defined complexes with metals. semanticscholar.org The evaluation of these ligands in catalysis has demonstrated that the substitution pattern and stereochemistry of the imidazolidine ring are crucial for achieving high levels of asymmetric induction. nih.govsemanticscholar.org

Copper(II) complexes featuring imidazolidine-derived chiral ligands have proven to be particularly effective catalysts. nih.gov The specific pairing of the chiral ligand and the copper ion is essential for the catalytic activity and effectiveness of the resulting complex. beilstein-archives.org

These copper(II) complexes have been extensively studied as catalysts in asymmetric Henry reactions. nih.govbeilstein-archives.org The research demonstrates that these catalytic systems can achieve remarkable enantioselectivity, with ee values frequently exceeding 90%. semanticscholar.org This positions them among the most efficient catalysts known for this type of reaction. semanticscholar.org The success of these catalysts has led to their use in the synthesis of key chiral intermediates for important pharmaceuticals, highlighting the practical utility of imidazolidine-derived ligands in asymmetric metal catalysis. beilstein-archives.orgsemanticscholar.org

| Metal | Ligand Type | Application | Key Outcome | Source |

|---|---|---|---|---|

| Copper(II) | Chiral 2-(pyridin-2-yl)imidazolidin-4-one derivatives | Asymmetric Henry Reaction | High enantioselectivity (up to 97% ee); outcome dependent on ligand stereochemistry. | nih.govbeilstein-archives.org |

| Copper(II) | 2,2'-(pyridin-2,6-diyl)-bis(imidazolidin-4-one) derivatives | Asymmetric Henry Reaction | Categorized among the most efficient catalysts for this reaction type, with ee >90%. | semanticscholar.org |

Imidazolidines as Precursors and Synthetic Building Blocks

Precursors for N-Heterocyclic Carbenes (NHCs)

There is no specific information available in the searched literature detailing the use of Imidazolidine, 4,4-dimethyl-1-isopropyl- as a precursor for the synthesis of N-Heterocyclic Carbenes.

Synthons for the Construction of Complex Heterocyclic Systems

There is no specific information available in the searched literature detailing the use of Imidazolidine, 4,4-dimethyl-1-isopropyl- as a synthon for the construction of complex heterocyclic systems.

A table of mentioned compounds cannot be generated as no specific compounds related to the synthesis or reactions of "Imidazolidine, 4,4-dimethyl-1-isopropyl-" were found.

Spectroscopic Characterization and Computational Chemistry in Imidazolidine Research

Advanced Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Spectroscopic techniques are indispensable for the direct observation of molecular features. For imidazolidine (B613845) derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray crystallography are particularly powerful.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of imidazolidine derivatives in solution. It provides detailed information about the chemical environment of individual atoms, allowing for the determination of connectivity and stereochemistry. Dynamic NMR (DNMR) studies are especially valuable for analyzing the kinetics of conformational processes inherent to the flexible five-membered imidazolidine ring. researchgate.netnih.gov

In substituted imidazolidines, several dynamic processes can be observed, including ring reversal (puckering), nitrogen inversion, and rotation around single bonds, such as the N-isopropyl bond. researchgate.netnih.gov These processes can lead to the exchange of protons and carbons between different magnetic environments. By analyzing NMR spectra at various temperatures, it is possible to determine the energy barriers and rates of these conformational changes. For instance, the slowing of inversion-rotation processes at low temperatures can be observed through the decoalescence of NMR signals. nih.gov

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to establish through-space proximities between atoms, which is crucial for confirming stereochemical assignments and identifying preferred conformations in solution. researchgate.net The structural characterization of metabolites of complex molecules also relies heavily on a suite of 1D and 2D NMR experiments. nih.gov

Table 1: Representative ¹H NMR Data for Imidazolidine Derivatives This table presents typical chemical shift ranges for protons in environments analogous to those in Imidazolidine, 4,4-dimethyl-1-isopropyl-. Actual values for the specific compound would require experimental measurement.

| Proton Assignment | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| C(2)-H₂ | 3.5 - 4.8 | Singlet / AB quartet | - |

| C(5)-H₂ | 3.0 - 4.0 | Triplet / Multiplet | 6 - 8 |

| N-CH (isopropyl) | 2.5 - 3.5 | Septet | 6 - 7 |

| C(CH₃)₂ (gem-dimethyl) | 1.0 - 1.5 | Two Singlets | - |

| CH(CH₃)₂ (isopropyl) | 0.9 - 1.3 | Doublet | 6 - 7 |

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For imidazolidine derivatives, this technique can provide information about the electronic structure, particularly when conjugated systems are present as substituents on the ring. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals (like non-bonding, n, or π orbitals) to higher-energy anti-bonding orbitals (π*).

While the saturated imidazolidine ring itself does not have significant UV absorption, substituents can introduce chromophores that are readily studied. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands offer clues about the nature of the electronic transitions. Studies on related heterocyclic compounds demonstrate that combining UV-Vis spectroscopy with computational methods allows for a detailed analysis of the molecule's optical properties and solute-solvent interactions. researchgate.net For example, shifts in λmax upon changing solvent polarity (solvatochromism) can indicate changes in the ground and excited state dipole moments.

Table 2: Hypothetical UV-Vis Absorption Data for a Substituted Imidazolidine This table illustrates the type of data obtained from a UV-Vis experiment for an imidazolidine derivative containing a chromophoric substituent.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Hexane | 275 | 1,500 | n → π* |

| Ethanol | 270 | 1,800 | n → π* |

| Acetonitrile | 280 | 25,000 | π → π* |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystalline form. For chiral molecules like Imidazolidine, 4,4-dimethyl-1-isopropyl-, single-crystal X-ray diffraction can determine the absolute configuration, a critical piece of information for biologically active compounds. nih.gov

The analysis of the crystal structure also reveals intermolecular interactions, such as hydrogen bonds and van der Waals forces, which dictate how the molecules pack together in the crystal lattice. nih.gov This information is crucial for understanding the physical properties of the solid material. Crystallographic studies on related imidazolidine-2,4-diones have provided a deep understanding of their solid-form landscape, including polymorphism and the formation of solvates. chemrxiv.org

Table 3: Illustrative Crystallographic Data for a Heterocyclic Compound This table shows typical parameters obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 10.53 |

| b (Å) | 8.21 |

| c (Å) | 15.44 |

| V (ų) | 1335.7 |

| Z (molecules/unit cell) | 4 |

| R-factor | 0.045 |

Theoretical and Computational Chemistry Studies on Imidazolidines

Computational chemistry provides a powerful complement to experimental techniques, offering insights into molecular properties and behaviors that can be difficult or impossible to observe directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used extensively to investigate the electronic structure and reactivity of molecules. mdpi.com In the context of imidazolidines, DFT calculations are employed to map out entire reaction energy landscapes. researchgate.netnih.gov This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. mdpi.com

By identifying the lowest energy path between reactants and products, DFT can elucidate complex reaction mechanisms step-by-step. researchgate.netmdpi.com For example, DFT studies on the synthesis of imidazolidinone derivatives have successfully modeled the nucleophilic cyclization process, identified key intermediates, and calculated the activation barriers for each step, revealing the catalytic role of solvent molecules. researchgate.netnih.gov These calculations can also predict the regioselectivity and stereoselectivity of reactions by comparing the activation energies of competing pathways. mdpi.com The results from DFT calculations can rationalize experimental observations and guide the development of new, more efficient synthetic routes. nih.gov

Table 4: Example of DFT-Calculated Energy Profile for a Reaction Step This table provides a simplified example of data from a DFT study on a reaction mechanism.

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | B3LYP/6-311++G(d,p) | 0.0 |

| Transition State (TS1) | B3LYP/6-311++G(d,p) | +25.3 |

| Intermediate | B3LYP/6-311++G(d,p) | -5.7 |

| Products | B3LYP/6-311++G(d,p) | -15.1 |

The imidazolidine ring is not planar and can adopt several puckered conformations, often described as "envelope" or "twist" forms. Molecular modeling, using methods ranging from molecular mechanics (MM) to high-level ab initio calculations, is used to explore the potential energy surface of the molecule and identify the most stable conformers. researchgate.net

Conformational analysis helps to understand the flexibility of the ring and the steric and electronic effects of its substituents. For Imidazolidine, 4,4-dimethyl-1-isopropyl-, modeling would focus on the orientation of the isopropyl group and the puckering of the five-membered ring. These studies can predict the relative populations of different conformers at a given temperature, which can then be correlated with experimental data from techniques like NMR. nih.gov Molecular dynamics (MD) simulations can further explore the conformational space of a molecule over time, providing a dynamic picture of its behavior. nih.gov

Prediction of Reactivity and Selectivity using Quantum Chemical Methods

Quantum chemical methods have emerged as powerful tools in contemporary chemical research, offering profound insights into the electronic structure of molecules and, by extension, their reactivity and selectivity. These computational techniques allow for the detailed examination of molecular properties that are often difficult or impossible to measure experimentally. For imidazolidine derivatives, such as 4,4-dimethyl-1-isopropyl-imidazolidine, these methods can elucidate the subtle electronic factors that govern their behavior in chemical reactions, particularly in asymmetric catalysis where they are often employed as chiral ligands or organocatalysts.

At the heart of these predictive capabilities lies the analysis of the molecular orbitals, particularly the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energies and spatial distributions of these orbitals are critical in determining how a molecule will interact with other reagents. researchgate.netpku.edu.cn For instance, the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is also a key indicator of a molecule's kinetic stability and reactivity. rsc.org A smaller HOMO-LUMO gap generally implies higher reactivity.

In the context of 4,4-dimethyl-1-isopropyl-imidazolidine, quantum chemical calculations, typically employing Density Functional Theory (DFT), can be used to model its ground state geometry and electronic properties. cuny.edu Different DFT functionals and basis sets can be employed to achieve varying levels of accuracy, allowing for a systematic study of how computational parameters influence the predicted properties. acs.org

For example, a computational analysis of 4,4-dimethyl-1-isopropyl-imidazolidine would involve optimizing its three-dimensional structure to find the lowest energy conformation. Following this, calculations would yield the energies of the molecular orbitals. The results of such a hypothetical calculation are presented in Table 1.

Table 1: Calculated Frontier Molecular Orbital Energies for 4,4-dimethyl-1-isopropyl-imidazolidine

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | 2.15 |

| HOMO-LUMO Gap | 8.40 |

These values provide a quantitative basis for predicting reactivity. The HOMO energy of -6.25 eV suggests a moderate nucleophilicity, while the positive LUMO energy indicates a low electrophilicity. The large HOMO-LUMO gap of 8.40 eV is indicative of a kinetically stable molecule.

Furthermore, quantum chemical methods can be used to generate molecular electrostatic potential (MESP) maps. These maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 4,4-dimethyl-1-isopropyl-imidazolidine, an MESP map would likely show a region of negative potential around the nitrogen atoms, confirming their role as the primary sites for electrophilic attack or coordination to metal centers.

Beyond predicting general reactivity, these computational methods are invaluable for understanding and predicting stereoselectivity in reactions catalyzed by chiral imidazolidine derivatives. By modeling the transition states of competing reaction pathways, the activation energies for the formation of different stereoisomers can be calculated. The pathway with the lower activation energy will be the kinetically favored one, and the calculated energy difference can be used to predict the enantiomeric excess (ee) of the reaction.

Consider a hypothetical reaction where 4,4-dimethyl-1-isopropyl-imidazolidine is used as a catalyst. Computational modeling could be used to investigate the transition states leading to the R and S enantiomers of the product. The results of such a study are summarized in Table 2.

Table 2: Calculated Activation Energies for Competing Transition States

| Transition State | Activation Energy (kcal/mol) |

| TS-R (leading to R-enantiomer) | 15.2 |

| TS-S (leading to S-enantiomer) | 17.8 |

| ΔΔG‡ (TS-S - TS-R) | 2.6 |

The calculated difference in activation energy (ΔΔG‡) of 2.6 kcal/mol strongly suggests that the formation of the R-enantiomer is favored. This energy difference can be used to estimate the theoretical enantiomeric excess, providing a powerful predictive tool for catalyst design and reaction optimization. The insights gained from these computational studies can guide the rational design of new imidazolidine-based catalysts with improved reactivity and selectivity. nih.gov

Future Directions and Emerging Research Areas in Imidazolidine Chemistry

Development of Next-Generation Imidazolidine-Based Catalysts with Enhanced Selectivity and Efficiency

The development of novel catalysts is paramount for advancing chemical synthesis. Chiral imidazolidines have historically been pivotal in the development of asymmetric catalysis. Future research is anticipated to focus on modifying the Imidazolidine (B613845), 4,4-dimethyl-1-isopropyl- backbone to create catalysts with superior performance. The strategic placement of the isopropyl and dimethyl groups on the imidazolidine ring offers a unique stereochemical environment that can be exploited for highly selective reactions.

Researchers are expected to explore the synthesis of a library of derivatives where the substituents are systematically varied to fine-tune the catalyst's steric and electronic properties. This could lead to catalysts that exhibit exceptional enantioselectivity and diastereoselectivity in a wide range of chemical reactions, including but not limited to, Diels-Alder reactions, Michael additions, and alpha-alkylations of aldehydes. The goal is to develop catalysts that are not only highly selective but also highly efficient, requiring very low catalyst loadings and operating under mild reaction conditions.

Table 1: Potential Modifications of the Imidazolidine, 4,4-dimethyl-1-isopropyl- Scaffold for Enhanced Catalytic Activity

| Modification Site | Potential Substituents | Desired Outcome |

|---|---|---|

| N3 Position | Bulky aromatic or aliphatic groups | Increased steric hindrance for higher enantioselectivity |

| C2 Position | Electron-withdrawing or -donating groups | Modulation of the catalyst's Lewis acidity/basicity |

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. mdpi.com Future research concerning Imidazolidine, 4,4-dimethyl-1-isopropyl- will likely prioritize the development of more sustainable and atom-economical synthetic methods. Traditional syntheses of imidazolidines often involve the condensation of a diamine with an aldehyde or ketone, which can sometimes require harsh conditions or produce significant waste. nih.gov

Emerging research is expected to focus on alternative synthetic strategies such as:

Multicomponent Reactions: Designing one-pot reactions where three or more starting materials react to form the imidazolidine core in a single step, thereby reducing the number of synthetic operations and minimizing waste. rsc.org

Catalyst-Free Syntheses: Exploring reaction conditions, such as the use of microwave irradiation or mechanochemistry, that can promote the formation of the imidazolidine ring without the need for a catalyst. rsc.org

Use of Bio-based Feedstocks: Investigating the possibility of synthesizing the imidazolidine precursor diamines and carbonyl compounds from renewable resources.

These approaches aim to make the synthesis of Imidazolidine, 4,4-dimethyl-1-isopropyl- and its derivatives more environmentally benign and cost-effective.

Advanced Mechanistic Investigations of Complex Imidazolidine-Mediated Chemical Transformations

A deep understanding of reaction mechanisms is crucial for the rational design of better catalysts and the optimization of reaction conditions. While the general mechanism of many imidazolidine-catalyzed reactions is understood, the specific role of the substituents on the Imidazolidine, 4,4-dimethyl-1-isopropyl- ring in influencing the reaction pathway remains an area for detailed investigation.

Future research will likely employ a combination of advanced spectroscopic techniques (e.g., in-situ NMR, IR) and computational modeling to elucidate the intricate details of the catalytic cycle. Key questions to be addressed include:

How do the isopropyl and dimethyl groups influence the conformation of the imidazolidine ring and the resulting transition state geometries?

What are the key non-covalent interactions between the catalyst, substrates, and any additives that govern the stereochemical outcome of the reaction?

Can reactive intermediates be trapped and characterized to provide direct evidence for the proposed mechanistic pathways?

The insights gained from these studies will be invaluable for the development of more predictable and robust catalytic systems based on this imidazolidine scaffold.

Integration of Imidazolidine Chemistry with Automated Synthesis and Flow Chemistry Techniques

The adoption of automated synthesis and flow chemistry is revolutionizing the way chemical research and production are conducted. researchgate.net These technologies offer numerous advantages, including improved reproducibility, enhanced safety, and the ability to rapidly screen a large number of reaction parameters. researchgate.netbeilstein-journals.org The integration of Imidazolidine, 4,4-dimethyl-1-isopropyl- chemistry with these modern techniques is a promising area for future exploration.

In the context of catalysis, flow chemistry can enable:

Rapid Catalyst Screening: The immobilization of Imidazolidine, 4,4-dimethyl-1-isopropyl- based catalysts on solid supports would allow for their use in packed-bed reactors, facilitating easy separation and recycling. This setup is ideal for high-throughput screening of catalyst performance under various conditions.

Process Optimization: Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, enabling the rapid optimization of reaction conditions to maximize yield and selectivity. researchgate.net

Scalable Synthesis: Flow chemistry provides a straightforward route for scaling up the synthesis of valuable chiral molecules using imidazolidine-based catalysts, which can be a significant challenge in traditional batch processes. researchgate.net

The development of robust and recyclable catalysts derived from Imidazolidine, 4,4-dimethyl-1-isopropyl- will be a key enabler for their widespread adoption in automated and continuous manufacturing processes.

Computational Design and Rational Optimization of Imidazolidine-Derived Functional Molecules

In recent years, computational chemistry has become an indispensable tool in the design and development of new molecules with desired properties. nih.gov For Imidazolidine, 4,4-dimethyl-1-isopropyl-, computational methods can be employed to accelerate the discovery of new catalysts and functional materials.

Future research in this area will likely involve:

Virtual Screening: Using molecular docking and other computational techniques to screen virtual libraries of Imidazolidine, 4,4-dimethyl-1-isopropyl- derivatives for their potential as catalysts in specific reactions.

DFT Calculations: Employing Density Functional Theory (DFT) to study the electronic structure and reactivity of these molecules, providing insights into their catalytic activity and helping to predict the stereochemical outcome of reactions. nih.gov

Rational Design: Using the knowledge gained from computational studies to rationally design new imidazolidine-based molecules with optimized properties for specific applications, be it in catalysis, materials science, or as pharmaceutical intermediates. nih.gov

This synergy between computational and experimental chemistry will undoubtedly lead to a more efficient and targeted approach to harnessing the full potential of the Imidazolidine, 4,4-dimethyl-1-isopropyl- scaffold.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4,4-dimethyl-1-isopropyl-imidazolidine, and how do variables like solvent choice influence yield?

- Methodological Answer : Synthesis typically involves cyclization of precursor amines or aldehydes under controlled conditions. Key variables include:

- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing intermediates .

- Catalysts : Acid catalysts (e.g., HCl) or Lewis acids (e.g., ZnCl₂) improve ring closure efficiency .

- Temperature : Moderate heating (60–80°C) balances reaction kinetics and side-product formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4,4-dimethyl-1-isopropyl-imidazolidine?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions and confirms ring saturation (e.g., δ 1.2 ppm for isopropyl CH₃ groups) .

- FT-IR : Peaks at ~1650 cm⁻¹ confirm C=N stretching in the imidazolidine ring .

- HPLC-MS : Quantifies purity and detects byproducts; electrospray ionization (ESI) is preferred for non-volatile derivatives .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition (e.g., acetylcholinesterase for neuroprotective potential) .

- Cell viability assays : Use MTT or resazurin assays to assess cytotoxicity in mammalian cell lines (e.g., HEK-293) .

- Dosage : Start with 1–100 µM ranges to balance efficacy and toxicity .

Advanced Research Questions

Q. How can computational methods predict the structure-activity relationship (SAR) of 4,4-dimethyl-1-isopropyl-imidazolidine derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enzymes or receptors) .

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .

- MD simulations : Simulate ligand-protein binding stability in aqueous environments (GROMACS/AMBER) .

Q. What strategies resolve contradictions in reported biological activities of imidazolidine analogs?

- Methodological Answer :

- Comparative analysis : Replicate experiments under standardized conditions (e.g., pH, temperature) to isolate variable effects .

- Structural benchmarking : Compare substituent effects using analogs like 1-benzyl-imidazolidin-2-one (neuroprotective) vs. 1-(4-chlorobenzyl)-2,5-dioxo derivatives (antimicrobial) .

- Meta-analysis : Aggregate data from multiple studies to identify trends obscured by experimental variability .

Q. How can factorial design optimize multifactor experiments for derivative synthesis or bioactivity testing?

- Methodological Answer :

- Full factorial design : Vary factors (e.g., solvent, catalyst, temperature) in 2ⁿ combinations to identify interactions .

- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., yield vs. time/temperature) .

- Example : A 3² design testing temperature (60°C, 80°C) and catalyst concentration (0.1 M, 0.2 M) to maximize yield .

Q. What advanced techniques validate the environmental stability and degradation pathways of this compound?

- Methodological Answer :

- Accelerated stability studies : Expose samples to UV light, humidity, and elevated temperatures (ICH Q1A guidelines) .

- LC-QTOF-MS : Identify degradation products (e.g., ring-opening metabolites) in simulated environmental conditions .

- QSAR modeling : Predict environmental half-life using logP and molecular weight descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.